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1,4-Diiodo-2,5-bis(octyloxy)benzene

Cat. No.: B132109
CAS No.: 145483-68-7
M. Wt: 586.3 g/mol
InChI Key: CRJMVBFLAJFWTD-UHFFFAOYSA-N
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Description

Significance of Phenylene Derivatives in Conjugated Systems

Phenylene derivatives, particularly those that are part of a larger conjugated system, are fundamental to the field of organic electronics. Conjugated systems are characterized by alternating single and double bonds, which results in delocalized π-electrons along the backbone of the molecule. This delocalization is the source of their unique electronic and optical properties. pnas.org

Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of conjugated polymers that exemplify the importance of phenylene units. researchgate.net These materials are known for their electroluminescent and photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. pnas.org The phenylene ring provides a rigid and planar unit within the polymer chain, which facilitates π-orbital overlap and promotes charge transport. By chemically modifying the phenylene ring, for instance by introducing different substituent groups, the electronic properties, solubility, and solid-state packing of the resulting materials can be finely tuned. researchgate.net The development of efficient synthetic methods, such as various coupling reactions, has been crucial for incorporating these phenylene building blocks into complex conjugated polymers. pnas.org

Role of Alkoxy Chains in Molecular Design

Alkoxy chains (—OR, where R is an alkyl group) are frequently incorporated into the design of organic semiconducting materials to manipulate their physical and electronic properties. One of the primary functions of these flexible side chains is to enhance the solubility of the often rigid and otherwise insoluble conjugated backbones. acs.org This improved solubility is critical for solution-based processing techniques, which are often more cost-effective for fabricating large-area electronic devices. researchgate.net

Beyond improving solubility, alkoxy chains play a crucial role in influencing the molecular packing and morphology of the material in the solid state. The length and branching of the alkyl portion of the alkoxy group can affect the intermolecular spacing and ordering, which in turn impacts charge carrier mobility. acs.orgresearchgate.net For instance, the strategic placement of alkoxy chains can lead to more ordered molecular packing, which is beneficial for charge transport in organic field-effect transistors (OFETs). researchgate.net Furthermore, the electron-donating nature of the oxygen atom in the alkoxy group can modulate the electronic energy levels (HOMO and LUMO) of the conjugated system. This allows for the fine-tuning of the material's band gap and its light absorption and emission characteristics. acs.orgrsc.org

Overview of 1,4-Diiodo-2,5-bis(octyloxy)benzene as a Key Synthetic Building Block

This compound is a key intermediate in the synthesis of a variety of advanced materials. impurity.com Its structure, featuring a central benzene (B151609) ring substituted with two iodine atoms and two octyloxy side chains, makes it a highly versatile building block. The two iodine atoms are reactive sites that can readily participate in a range of cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the construction of complex conjugated polymers and oligomers. ecust.edu.cn

The presence of the two long octyloxy chains imparts good solubility to the molecule and to the polymers derived from it, facilitating their processing from solution. impurity.comlookchem.com This compound serves as a useful intermediate for the synthesis of materials like hybrid block copolymers containing conjugated poly(phenyleneethylene) (PPE) and stereoregular poly(phenyl isocyanide) (PPI). impurity.comlookchem.com The specific 1,4-diiodo substitution pattern on the 2,5-bis(octyloxy)benzene core ensures a linear extension of the polymer chain when used as a monomer, which is often desirable for achieving high charge carrier mobility in organic electronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36I2O2 B132109 1,4-Diiodo-2,5-bis(octyloxy)benzene CAS No. 145483-68-7

Properties

IUPAC Name

1,4-diiodo-2,5-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJMVBFLAJFWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462158
Record name 1,4-Diiodo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145483-68-7
Record name 1,4-Diiodo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Diiodo 2,5 Bis Octyloxy Benzene

Precursor Synthesis Pathways

The foundational step in producing 1,4-Diiodo-2,5-bis(octyloxy)benzene is the synthesis of its immediate precursor, 1,4-Bis(octyloxy)benzene (B1363547). This is typically achieved through a classic etherification reaction, followed by halogenation.

The most common and efficient route for preparing 1,4-Bis(octyloxy)benzene is the Williamson ether synthesis. This reaction is a cornerstone in organic chemistry for the formation of ethers. masterorganicchemistry.comwikipedia.org The process involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgyoutube.com

In this specific synthesis, hydroquinone (B1673460) is deprotonated by a base, such as potassium hydroxide, to form a diphenoxide. This nucleophile then reacts with an alkyl halide, typically 1-bromooctane (B94149), to yield the desired 1,4-Bis(octyloxy)benzene. The use of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination side reactions. wikipedia.org This straightforward method is known to produce high yields of the target ether, making it an accessible starting material for more complex structures.

Table 1: Williamson Ether Synthesis of 1,4-Bis(octyloxy)benzene

Reactant 1 Reactant 2 Base Reaction Type Product

Once the 1,4-Bis(octyloxy)benzene precursor is obtained, the next critical step is the introduction of iodine atoms at the 2 and 5 positions of the benzene (B151609) ring. This is an electrophilic aromatic substitution reaction, where the electron-rich nature of the alkoxy-substituted ring facilitates the attack by an electrophilic iodine species.

Iodine(I)chloride (ICl) is a potent reagent used for the iodination of activated aromatic compounds. nih.gov In the synthesis of related complex molecules, aqueous solutions of ICl serve as the iodinating agent. epo.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring of the precursor acts as a nucleophile, attacking the electrophilic iodine atom of the ICl molecule. youtube.com The stability and concentration of the ICl solution can be critical for the reaction's efficiency and predictability. epo.org While specific literature detailing the use of ICl for this exact compound is sparse, the successful iodination of other activated anisole (B1667542) and phenol (B47542) derivatives with various iodine reagents like N-iodosuccinimide (NIS) in the presence of acid highlights the viability of this general approach. nih.govnih.gov

The halogenation of the 1,4-Bis(octyloxy)benzene core is not limited to iodination. Bromination of this precursor is a well-documented alternative that yields related halo-derivatives. For instance, 2,5-dibromo-1,4-bis(octyloxy)benzene can be synthesized from 1,4-bis(octyloxy)benzene. researchgate.net This electrophilic aromatic bromination is often carried out using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Such reactions demonstrate the versatility of the precursor in forming various di-halogenated derivatives, which are valuable building blocks in materials science. The study of these alternative halogenations provides insight into the reactivity of the precursor and the general conditions required for electrophilic aromatic substitution on this system. wku.edu

Table 2: Halogenation Strategies for 1,4-Bis(octyloxy)benzene and its Derivatives

Starting Material Reagent(s) Reaction Type Product
1,4-Bis(octyloxy)benzene Iodine(I)chloride (ICl) Electrophilic Aromatic Iodination This compound
1,4-Bis(hexyloxy)benzene N-Iodosuccinimide (NIS), Trifluoroacetic acid Electrophilic Aromatic Iodination 1,4-Diiodo-2,5-bis(hexyloxy)benzene nih.gov
1,4-Bis(octyloxy)benzene N-Bromosuccinimide (NBS), AIBN Radical Bromination 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene (B136946)

Halogenation Strategies: Iodination Reactions

Reaction Conditions and Optimization

The success of the synthesis, including yield and purity, is highly dependent on the careful control and optimization of reaction conditions, particularly the choice of solvent and temperature.

For the initial Williamson ether synthesis, a variety of polar solvents can be employed. Common choices include ethanol (B145695) when using an alkoxide like sodium ethoxide, or polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) when using a strong base like sodium hydride. masterorganicchemistry.combyjus.com The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, for a duration of 1 to 8 hours to ensure completion. byjus.com

The subsequent iodination step also requires careful selection of conditions. In a reported synthesis of the related 1,4-diiodo-2,5-bis(hexyloxy)benzene, the reaction was performed in dry acetonitrile at a temperature of 363 K (90 °C). nih.gov For iodinations using iodine(I)chloride, aqueous solutions are often used, with reaction temperatures maintained between 20-60 °C. epo.org Alternative "green" approaches for iodinating similar activated aromatic systems have utilized iodine in water or even solvent-free conditions, with temperatures around 45 °C. chem-soc.si The optimization of these parameters is key to achieving high yields and minimizing side products.

Table 3: Summary of Reaction Conditions

Reaction Step Solvent(s) Temperature Range
Williamson Etherification Ethanol, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) masterorganicchemistry.combyjus.com 50 - 100 °C byjus.com
Iodination Acetonitrile, Water nih.govchem-soc.si 45 - 90 °C nih.govchem-soc.si

Purification Techniques and Yield Optimization

The isolation and purification of this compound are critical steps to ensure its suitability for subsequent applications in materials science. Following the synthesis, the crude product is typically a mixture containing the desired product, unreacted starting materials, and byproducts.

Recrystallization and Column Chromatography

A common and effective method for the purification of analogous diiodo compounds, such as 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376), involves a multi-step process. nih.gov After the initial reaction work-up, which includes filtration to remove solid byproducts like succinimide (B58015) and washing the organic layer with an aqueous solution of sodium bisulfite (NaHSO₃) to remove excess iodine, the crude product is further purified. nih.gov

Column chromatography is a key step in separating the desired product from impurities. For the hexyloxy analog, the crude product is purified by column chromatography on silica (B1680970) gel. nih.gov A typical eluent system for this separation is a mixture of petroleum ether and dichloromethane (B109758) (CH₂Cl₂). nih.gov

Following column chromatography, recrystallization is employed to obtain the final product in high purity. For 1,4-bis(hexyloxy)-2,5-diiodobenzene, methanol (B129727) has been successfully used as the recrystallization solvent. nih.gov The choice of solvent is critical; it should dissolve the compound at an elevated temperature but allow for the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor.

Purification StepDescriptionEluent/SolventReference
FiltrationRemoval of solid byproducts (e.g., succinimide).- nih.gov
WashingRemoval of excess iodine.10% Aqueous NaHSO₃ nih.gov
Column ChromatographySeparation of the product from impurities.Silica gel, Petroleum ether : CH₂Cl₂ (5:1) nih.gov
RecrystallizationFinal purification to obtain high-purity crystals.Methanol nih.gov

Optimization of the reaction yield is also a significant consideration. Research on the synthesis of 1,4-dialkoxy-2,5-diiodobenzenes has shown that the choice of solvent plays a crucial role. The use of an alcoholic solvent like methanol when reacting with iodine monochloride has been demonstrated to be essential for achieving a high yield of the diiodinated product. lookchem.com In contrast, conducting the reaction in a nonalcoholic solvent typically leads to a poor yield. lookchem.com This suggests that for the synthesis of this compound, utilizing an alcoholic solvent would be a key strategy for optimizing the yield.

Monomeric Applications in Polymer and Supramolecular Chemistry

Polycondensation Reactions Utilizing 1,4-Diiodo-2,5-bis(octyloxy)benzene

Polycondensation is a key process in which this compound participates, leading to the formation of high-performance polymers with interesting electronic and photophysical properties. The reactivity of its carbon-iodine bonds is central to these transformations.

The Sonogashira cross-coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is exceptionally well-suited for polymerization when using difunctional monomers. wikipedia.orgorganic-chemistry.org this compound is an ideal aryl dihalide monomer for this process due to the high reactivity of the C-I bond compared to other aryl halides.

Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers investigated for their applications in organic electronics, including as emitting materials and chemical sensors. core.ac.uk The synthesis of PAEs is efficiently achieved through the step-growth polymerization of a dihaloaromatic monomer with a diethynylaromatic monomer via the Sonogashira reaction.

In this context, this compound serves as the dihalo-monomer. It is reacted with various aromatic diynes, such as 1,4-diethynyl-2,5-bis(octyloxy)benzene (B3322776), to yield the corresponding PAE. core.ac.uk The long, flexible octyloxy side chains are crucial for ensuring the solubility of the resulting rigid polymer backbone in common organic solvents, which is essential for polymer processing and characterization. A representative polymerization reaction is shown below:

Figure 1: Sonogashira polymerization to synthesize a poly(arylene ethynylene) (PAE) using this compound and 1,4-diethynyl-2,5-bis(octyloxy)benzene.

The properties of the resulting PAEs can be tuned by the choice of the diethynyl comonomer. Research has explored the use of various diiodobenzoyl derivatives in Sonogashira reactions to prepare fluorescent oligo(p-phenyleneethynylene)s (OPEs), demonstrating the versatility of this approach in creating materials with high fluorescence quantum yields. scielo.org.mx

The utility of this compound extends to the synthesis of more complex macromolecular architectures, such as hybrid block copolymers. These materials combine the distinct properties of different polymer segments into a single molecule. It has been identified as a useful intermediate for the synthesis of hybrid block copolymers containing a conjugated poly(phenyleneethynylene) (PPE) block and a stereoregular poly(phenyl isocyanide) (PPI) block. lookchem.com This synthesis can be achieved using a single palladium(II) complex as the catalyst, showcasing an efficient approach to advanced polymer structures. lookchem.com The PPE block, formed by the Sonogashira polymerization involving the diiodo monomer, provides the desired optoelectronic properties, while the PPI block can introduce other functionalities, such as chiroptical properties or specific self-assembly behaviors. lookchem.commdpi.com

While the Sonogashira reaction is highly efficient, its optimization is key to achieving high molecular weight polymers, which is critical for material performance. The reaction is typically conducted under mild conditions, often at room temperature, using an amine like diethylamine (B46881) or triethylamine (B128534) as both the base and, in some cases, the solvent. wikipedia.org

A significant challenge in Sonogashira polymerizations is the undesired side reaction known as homo-coupling (or Glaser coupling), where the terminal alkyne monomer reacts with itself to form a diyne. wikipedia.orgwashington.edu This dimerization consumes the alkyne monomer, disrupts the stoichiometry of the polymerization, and ultimately limits the achievable molecular weight of the polymer. washington.edu This side reaction is particularly promoted by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediates. washington.eduorganic-chemistry.org

To mitigate this, several strategies have been developed:

Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to minimize the presence of oxygen. wikipedia.org

Reducing Atmosphere: A method to drastically reduce homo-coupling involves carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon). washington.eduorganic-chemistry.org The hydrogen is thought to reduce residual oxygen, thereby suppressing the oxidative dimerization pathway. washington.edu This technique has been shown to lower the amount of homo-coupled side product to as little as 2%. washington.eduorganic-chemistry.org

Copper-Free Conditions: To completely avoid the issues associated with the copper co-catalyst, copper-free Sonogashira protocols have been developed. wikipedia.org These methods often require different ligand systems for the palladium catalyst but can be very effective in preventing homo-coupling. libretexts.org

The choice of palladium catalyst and ligands is also critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, but more advanced catalysts with bulky, electron-rich phosphine (B1218219) ligands can offer higher activity and stability. libretexts.org

Table 1: Factors in Sonogashira Coupling Optimization

Factor Objective Method/Condition
Atmosphere Minimize O₂ to prevent homo-coupling Use of inert gas (N₂, Ar); introduction of a reducing H₂ atmosphere. wikipedia.orgwashington.eduorganic-chemistry.org
Catalyst System Enhance reaction rate and yield Use of Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂); Cu(I) co-catalyst (e.g., CuI). libretexts.org
Base/Solvent Neutralize HX byproduct; dissolve reactants Amines such as triethylamine or diethylamine. wikipedia.org

| Stoichiometry | Achieve high molecular weight | Precise 1:1 ratio of dihalo- and diethynyl-monomers. |

Acyclic Diyne Metathesis (ADIMET) is another powerful method for synthesizing conjugated polymers containing carbon-carbon triple bonds. Although this compound is not a direct monomer for ADIMET, a conceptual comparison with Sonogashira polymerization highlights the different synthetic strategies available for creating alkyne-containing polymers.

ADIMET involves the metathesis of a terminal or internal diyne monomer, catalyzed by metal-alkylidyne complexes (typically of molybdenum or tungsten). It is a step-growth condensation polymerization where the driving force is the removal of a small, volatile alkyne byproduct (e.g., 2-butyne (B1218202) or propyne) to shift the equilibrium towards the formation of a high molecular weight polymer. In contrast, Acyclic Diene Metathesis (ADMET) polymerizes terminal dienes with the release of ethylene (B1197577) gas. wikipedia.orgadvancedsciencenews.com

Table 2: Conceptual Comparison of Sonogashira Polymerization and ADIMET

Feature Sonogashira Polymerization Acyclic Diyne Metathesis (ADIMET)
Monomers Dihaloarene + Diethynylarene Diyne (terminal or internal)
Catalyst Palladium/Copper system Molybdenum or Tungsten alkylidyne complexes
Mechanism Cross-coupling reaction Alkyne metathesis
Byproduct Halide salt (e.g., HNEt₃I) Small, volatile alkyne (e.g., 2-butyne)

| Bond Formed | Aryl-Alkyne (Csp²-Csp) | Alkyne-Alkyne (internal alkyne linkages) |

While Sonogashira polymerization builds the polymer by linking aryl and ethynyl (B1212043) units alternately, ADIMET connects alkyne-containing monomers directly. ADIMET can be used to create defect-free poly(phenylene vinylene)s (PPVs) and is a valuable tool for making well-defined polymer architectures. taylorandfrancis.com

This compound can also serve as a starting material for monomers used in the synthesis of other important conjugated polymers, such as poly(p-phenylenevinylene) (PPV). PPVs are renowned for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs). uh.edusigmaaldrich.com

The synthesis of PPVs often proceeds via precursor routes. The diiodo compound can be transformed into more suitable monomers for PPV synthesis. For example, it can be converted into 2,5-bis(octyloxy)terephthalaldehyde (a dialdehyde) or 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene (B136946) (a bis(halomethyl)benzene).

The dialdehyde (B1249045) monomer, 2,5-bis(octyloxy)terephthalaldehyde , can be used in Wittig or Horner-Wadsworth-Emmons reactions with a suitable bis(phosphonium salt) or bis(phosphonate), respectively, to form the vinylene linkages of the PPV backbone. uh.edusigmaaldrich.com

The bis(halomethyl)benzene monomer can be polymerized via the Gilch route, which involves treatment with a strong base to form the PPV structure.

Another key precursor is 2,5-bis(octyloxy)benzene-1,4-diacetonitrile , which can be used to synthesize cyano-substituted PPV (CN-PPV), a polymer with high electron affinity. chemsrc.com

These transformations demonstrate the versatility of the 1,4-dihalo-2,5-dialkoxybenzene framework, originating from compounds like this compound, in accessing a wide range of functional polymeric materials.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1,4-diethynyl-2,5-bis(octyloxy)benzene
2,5-bis(octyloxy)terephthalaldehyde
2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene
2,5-bis(octyloxy)benzene-1,4-diacetonitrile
Poly(arylene ethynylene) (PAE)
Poly(phenyleneethynylene) (PPE)
Poly(phenyl isocyanide) (PPI)
Poly(p-phenylenevinylene) (PPV)

Sonogashira Cross-Coupling Polymerization

Conversion to Other Reactive Monomers

This compound serves as a crucial building block in the synthesis of more complex, reactive monomers for polymer and materials science. Its iodine substituents are readily displaced or transformed through various coupling reactions, allowing for the introduction of new functional groups. This versatility makes it a valuable precursor for creating monomers with tailored properties for specific applications in polymer and supramolecular chemistry. lookchem.comnih.gov

A key transformation of this compound is its conversion to 1,4-diethynyl-2,5-bis(octyloxy)benzene. materials-science.infoelsevierpure.com This is typically achieved through a two-step process involving a Sonogashira coupling followed by a protodesilylation reaction.

First, the diiodo-compound undergoes a palladium-catalyzed Sonogashira coupling reaction with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA). This reaction replaces the iodine atoms with trimethylsilylethynyl groups. The resulting intermediate, 1,4-bis(trimethylsilylethynyl)-2,5-bis(octyloxy)benzene, is then subjected to protodesilylation. ep2-bayreuth.de In this step, the trimethylsilyl (B98337) (TMS) protecting groups are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). ep2-bayreuth.de This process regenerates the terminal alkyne functionalities, yielding the desired 1,4-diethynyl-2,5-bis(octyloxy)benzene as a stable, off-white solid. ep2-bayreuth.dechemspider.com This synthetic route is efficient and provides the diethynyl monomer in good yield, ready for subsequent polymerization reactions. ep2-bayreuth.de

Table 1: Spectroscopic Data for 1,4-Diethynyl-2,5-bis(methoxy)benzene (a related compound) ep2-bayreuth.de

Spectroscopic Method Observed Data
IR (CH₂Cl₂) ν/cm⁻¹ 2107 (–C≡C–), 3299 (–C≡C–H)
¹H NMR (250 MHz, CDCl₃) δ 3.33 (s, 2H, C≡C–H), 3.92 (s, 6H, OCH₃), 7.19 (s, 2H, ar)
¹³C NMR (100.6 MHz, CDCl₃) δ 69.89 (OCH₃), 79.96, 82.57 (C≡C), 113.41 (C₁,₄), 117.89 (C₃,₆), 154.14 (C₂,₅)

1,4-Diethynyl-2,5-bis(octyloxy)benzene is a valuable monomer for the synthesis of rigid-rod platinum(II) poly-yne polymers. materials-science.infoelsevierpure.comelsevierpure.com These organometallic polymers are of interest for their optoelectronic properties. The synthesis involves an organometallic polycondensation reaction between the diethynylbenzene derivative and a platinum(II) precursor, typically trans-[Pt(PⁿBu₃)₂Cl₂]. ep2-bayreuth.de

The reaction is carried out in a solution of dichloromethane (B109758) and diisopropylamine (B44863) (CH₂Cl₂/iPr₂NH) with a catalytic amount of copper(I) iodide (CuI). ep2-bayreuth.de The resulting polymers feature a backbone of alternating platinum atoms and diethynylbenzene units. The long octyloxy side chains on the benzene (B151609) ring enhance the solubility of the polymer in common organic solvents. Spectroscopic analysis, such as Infrared (IR) spectroscopy, confirms the formation of the polymer, showing a characteristic C≡C stretching frequency around 2095 cm⁻¹, consistent with the trans-coordination of the ethynyl groups to the platinum center. ep2-bayreuth.de The thermal stability of these polymers is influenced by the substituents on the aromatic spacer. ep2-bayreuth.dersc.org

Table 2: Decomposition Temperatures for Related Platinum(II) Poly-yne Polymers ep2-bayreuth.de

Compound Tdec (onset, °C) Tdec (peak, °C)
Polymer with C₆H₄ spacer 248 336
Polymer with C₆H₃NH₂ spacer 300 333
Polymer with C₆H₃F spacer 304 337
Polymer with C₆H₂F₂-2,5 spacer 312 345
Polymer with C₆F₄ spacer 254 314

While this compound is a key precursor, related bromo-derivatives are also pivotal in polymer chemistry. Specifically, 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene is a significant monomer used in the synthesis of conducting polymers. sigmaaldrich.comhoffmanchemicals.comsigmaaldrich.com This compound acts as a precursor for creating substituted poly(p-phenylene vinylene) (PPV) polymers, which are known for their electroluminescent properties. sigmaaldrich.com

The synthesis of this monomer involves the bromomethylation of 1,4-bis(octyloxy)benzene (B1363547). The presence of the reactive bromomethyl (-CH₂Br) groups allows for various polymerization pathways, such as the Gilch route. The long octyloxy side chains are crucial for ensuring the solubility of both the monomer and the resulting polymer, facilitating processing and film formation for electronic device applications. researchgate.net

Synthesis of 1,4-Diethynyl-2,5-bis(octyloxy)benzene via Protodesilylation

Role in Covalent Organic Framework (COF) Synthesis (Related Compound)

While direct use of this compound in Covalent Organic Framework (COF) synthesis is not widely documented, closely related derivatives of the 2,5-bis(octyloxy)benzene scaffold are instrumental in designing ligands for COF formation. ossila.com COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing. ossila.com

The formation of COFs relies on the self-assembly of organic building blocks (ligands) into extended, ordered, and covalently linked networks. The geometry and functionality of the ligands dictate the topology and properties of the resulting framework. For creating 2D or 3D COF structures, ligands with specific symmetries and reactive groups are required. ossila.com

A related and relevant compound is 2,5-bis(octyloxy)terephthalaldehyde, which features the same dialkoxybenzene core but is functionalized with aldehyde groups instead of iodine. ossila.com Aldehyde-functionalized monomers can react with amine-containing linkers (e.g., hydrazides or aromatic amines) through condensation reactions to form stable imine or hydrazone linkages, which build the COF network. The 2,5-bis(octyloxy)benzene core acts as a linear spacer, and the long, flexible octyloxy chains can influence the interlayer spacing and processability of the resulting COF material. ossila.com The design of such ligands is central to the bottom-up construction of these advanced porous materials.

Advanced Functionalization and Derivative Strategies

Post-Polymerization Functionalization

Post-polymerization functionalization is a powerful tool for modifying the properties of polymers derived from 1,4-diiodo-2,5-bis(octyloxy)benzene. This approach allows for the introduction of a wide range of functional groups onto a pre-existing polymer backbone, thereby altering its chemical, physical, and electronic characteristics without the need to synthesize each functionalized polymer from its corresponding monomer.

Introduction of Azide (B81097) Moieties for Click Chemistry

A versatile strategy for the post-polymerization functionalization of conjugated polymers, such as those derived from this compound, involves the introduction of azide groups to enable "click chemistry" reactions. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for attaching a wide variety of molecules to the polymer backbone under mild conditions. researchgate.net

While direct examples of post-polymerization azidation on polymers of this compound are not extensively documented, the principles can be inferred from similar conjugated polymer systems. For instance, in soluble poly(2,5-dithienylpyrrole) derivatives, polymers containing azide functionalities have been synthesized and subsequently modified via click reactions with various alkynes, such as ethynylferrocene (B1143415) and alkyne-fluorescein. itu.edu.tritu.edu.tr This demonstrates the feasibility of using post-polymerization click reactions to introduce electroactive and fluorophore groups, thereby fine-tuning the optical and electrochemical properties of the resulting materials. itu.edu.tr

The general approach would involve first synthesizing a polymer from this compound that incorporates a latent functional group amenable to conversion into an azide. For example, a bromoalkyl or tosyloxyalkyl side chain could be introduced on a comonomer. Following polymerization, these groups can be readily converted to azides by reaction with sodium azide. The resulting azide-functionalized polymer can then be reacted with a diverse range of alkyne-containing molecules to introduce new functionalities.

Synthesis of Functionalized Oligomers and Pentamers (e.g., Thiophene-Benzothiophene Systems)

The synthesis of well-defined, functionalized oligomers and pentamers containing the 1,4-bis(octyloxy)benzene (B1363547) core is crucial for fundamental studies and for building up more complex, high-performance materials. These discrete-length molecules serve as excellent models for understanding the electronic and self-assembly properties of their polymeric counterparts.

Multi-Step Synthesis Utilizing Suzuki Coupling and Other Reactions

A prime example of the synthesis of a complex functionalized pentamer is the creation of 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene (BOBzBT2). researchgate.net The synthesis of this thiophene-benzothiophene system is a multi-step process that relies on a combination of classic organic reactions and modern cross-coupling techniques. researchgate.net

The synthesis commences with the Williamson etherification of hydroquinone (B1673460) with 1-bromooctane (B94149) to yield 1,4-bis(octyloxy)benzene. This is followed by bromination to produce 2,5-dibromo-1,4-bis(octyloxy)benzene. Subsequent Suzuki coupling with thiophene-2-boronic acid affords 1,4-bis(thiophen-2-yl)-2,5-dioctyloxybenzene. Another bromination step with N-bromosuccinimide yields 1,4-bis(5-bromo-thiophen-2-yl)-2,5-dioctyloxybenzene. The final key step is a Suzuki coupling reaction between this dibrominated intermediate and a benzothiophene (B83047) boronic acid derivative, which results in the target pentamer. researchgate.net The Suzuki coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds and conjugated oligomers, including those based on thiophene (B33073). nih.govnih.govnih.gov This reaction is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov

The incorporation of the dioctyloxy substituents on the central phenylene ring is a critical functionalization step that enhances the solubility of the resulting pentamer. researchgate.net The elongation of the π-conjugated backbone through the addition of the thiophene and benzothiophene units is designed to facilitate the formation of cation radicals. researchgate.net

The successful synthesis and purity of such complex oligomers are typically confirmed through a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, and differential scanning calorimetry (DSC). For instance, in the case of BOBzBT2, the disappearance of the C-Br stretching peak in the FTIR spectrum confirms the successful coupling of the benzothiophene units. researchgate.net The UV-visible spectrum shows distinct absorption bands corresponding to the π-π* transitions within the conjugated system. researchgate.net

Impact of Alkyl Chains on Molecular Conformation and Self-Assembly

The octyloxy side chains on the this compound monomer unit play a crucial role beyond simply ensuring solubility. These flexible alkyl chains significantly influence the molecular conformation and the self-assembly behavior of the resulting polymers and oligomers in both solution and the solid state.

The interplay between the rigid conjugated backbone and the flexible side chains can lead to the formation of various hierarchical nanostructures. For instance, in "rod-coil" graft copolymers based on a poly-p-phenylene (PPP) backbone, the nature of the side chains dictates the self-assembly into structures such as helices, nanowires, and nanosheets. researchgate.netconsensus.app The grafting percentage and the length of the side chains are critical parameters that control the resulting morphology. researchgate.netconsensus.app

In the context of polymers derived from this compound, the octyloxy chains can influence the planarity of the polymer backbone. The torsional angle between adjacent phenyl rings in poly(p-phenylene) chains is a key determinant of the electronic properties and is influenced by the packing and interactions of the side chains. nih.gov The self-assembly of these polymers can be driven by crystallization of the side chains or by π-π stacking interactions of the conjugated backbones, leading to the formation of well-ordered domains. rsc.org In some cases, poly(para-phenylene) chains have been observed to exhibit helical self-assembly, a phenomenon that is influenced by confinement and intermolecular forces. researchgate.net

The conformation of the alkyl chains themselves can also direct the supramolecular architecture. Studies on other systems have shown that isomers within alkyl chains can lead to different self-assembled structures, such as helical versus linear ribbons. This highlights the subtle yet significant role that the precise conformation of the side chains plays in determining the macroscopic properties of the material.

Spectroscopic and Structural Characterization Methodologies

Spectroscopic Analysis of Monomers and Derived Polymers

The characterization of 1,4-diiodo-2,5-bis(octyloxy)benzene is a critical first step before its use in polymerization reactions, such as Sonogashira and Stille cross-couplings. mdpi.compsu.edunih.gov Following polymerization, these same spectroscopic techniques are applied to the resulting polymers to confirm their structure and analyze their properties. beilstein-journals.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound and its polymeric derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons in the molecule.

¹H NMR: The ¹H NMR spectrum of the monomer is characterized by a sharp singlet in the aromatic region corresponding to the two equivalent protons on the benzene (B151609) ring. The aliphatic octyloxy side chains produce a series of signals, including a triplet for the terminal methyl (CH₃) protons, a triplet for the methylene (B1212753) (CH₂) group directly bonded to the ether oxygen, and a complex of multiplets for the remaining methylene groups in the alkyl chain.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. In studies of poly(arylene ethynylene)s (PAEs) synthesized from this monomer, researchers have assigned the signals of the resulting polymer based on the spectra of the starting materials, including this compound. nih.govbeilstein-journals.org The chemical shifts for the polymer's repeating unit, and thus for the monomer, are well-established. nih.govbeilstein-journals.org

Below is a table of reported ¹³C NMR chemical shifts for this compound. rsc.org

AssignmentChemical Shift (δ) [ppm]
Aromatic C-O149.8
Aromatic C-H / C-C136.3
Aromatic C-H / C-C131.7
Aromatic C-H / C-C125.3
Aromatic C-H / C-C123.1
Aromatic C-I95.6
Aromatic C-I92.9
Aliphatic CH₃18.4

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the monomer and to track their conversion during polymerization. beilstein-journals.orguhasselt.be For polymers synthesized from this compound, such as cinnoline-containing poly(arylene ethynylene)s, FTIR is used to confirm the structure by identifying key vibrational bands. beilstein-journals.org For example, the presence of a sharp band around 2200 cm⁻¹ in the product's spectrum confirms the formation of the internal alkyne bond (R-C≡C-R) during Sonogashira coupling. beilstein-journals.org

The FTIR spectrum of the this compound monomer is expected to show characteristic absorption bands as detailed in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3100-3000Benzene Ring
C-H Stretch (Aliphatic)2950-2850Octyloxy Chain
C-O Stretch (Aryl-Alkyl Ether)1275-1200 (asymmetric), 1050-1020 (symmetric)Ar-O-CH₂
C-I Stretch600-500Iodo-Benzene

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic properties of the monomer and the resulting conjugated polymers. The monomer, a substituted benzene, absorbs in the UV region due to π-π* electronic transitions. The introduction of electron-donating octyloxy groups and electron-withdrawing iodo groups onto the benzene ring typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

While the monomer's primary absorption is in the UV range, its incorporation into conjugated polymers via reactions like Sonogashira coupling leads to materials with significantly extended π-systems. beilstein-journals.orgbeilstein-journals.org These polymers exhibit strong absorption bands that extend into the visible region. For example, poly(arylene ethynylene)s containing the 2,5-bis(octyloxy)benzene unit show absorption maxima around 425 nm, which is crucial for their application in optoelectronic devices. nih.govbeilstein-journals.orgresearchgate.net

Fluorescence spectroscopy is a powerful technique for characterizing the light-emitting properties of materials derived from this compound. This monomer is a fundamental building block for constructing highly fluorescent conjugated polymers. acs.orgresearchgate.net The photoluminescence (PL) properties of these polymers are studied to determine their emission wavelengths, quantum yields, and suitability for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netbeilstein-journals.org

For instance, poly(arylene ethynylene)s synthesized using this monomer exhibit fluorescence in the visible spectrum. nih.govbeilstein-journals.org The emission wavelength can be tuned by copolymerizing it with different aromatic units, allowing for the creation of materials with specific colors of light emission. researchgate.net The study of fluorescence quenching upon interaction with certain analytes, such as metal ions, also forms the basis of their use in sensor applications. nih.gov

Mass spectrometry is vital for confirming the molecular weight of the monomer and, more importantly, for analyzing the molecular weight distribution of polymers derived from it.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly effective technique for the characterization of conjugated polymers that are often difficult to analyze by other methods, sometimes due to low solubility. mdpi.compsu.edu This method has been successfully applied to analyze polymers synthesized using this compound, such as poly(phenylenevinylene)s (PPVs). mdpi.compsu.edu

MALDI-TOF analysis provides detailed information on the resulting polymer chains, including:

Molecular Weight Distribution: It allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). mdpi.com

Polymerization Length: The spectra reveal the distribution of polymer chains of different lengths (i.e., the number of repeating monomer units). For example, analyses have shown polymerization lengths ranging from 3 to 12 repeating units for certain fluorinated PPV copolymers. mdpi.compsu.edu

End-Group Analysis: MALDI-TOF can help identify the chemical nature of the groups at the ends of the polymer chains, confirming whether polymerization was successful and if any side reactions occurred.

Polymer TypeParameterReported Value/RangeReference
Fluorinated PPV CopolymerPolymerization Length6-12 repeating units mdpi.com
Polydispersity Index (Đ)~1.04 mdpi.com
Cinnoline-containing PAENumber-Average MW (Mn)5380 beilstein-journals.org
Weight-Average MW (Mw)13300 beilstein-journals.org

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESI MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing molecules like this compound, which might be prone to fragmentation under harsher ionization methods. It allows for the accurate determination of the molecular weight by creating ions in the gas phase from a solution.

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until molecular ions are expelled into the mass analyzer. For this compound (molar mass ≈ 586.34 g/mol ), the resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion, often as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or potassium [M+K]⁺.

High-Resolution ESI-MS (HR-ESI MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for unambiguously confirming the elemental composition of the molecule. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula C₂₂H₃₆I₂O₂ can be verified, distinguishing it from other potential isobaric compounds.

Table 1: Expected m/z Values in ESI-MS for C₂₂H₃₆I₂O₂

Ion Species Theoretical m/z
[M]⁺ 586.0805
[M+H]⁺ 587.0883
[M+Na]⁺ 609.0703
[M+K]⁺ 625.0442

Note: These values are calculated based on the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While the high molecular weight and boiling point of this compound may require high temperatures, GC-MS can provide both separation from impurities and structural information.

In this method, the sample is injected into a gas chromatograph, where it is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The time it takes for the compound to exit the column is its retention time, a characteristic identifier. Upon exiting the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization causes fragmentation of the molecule.

The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern serves as a "fingerprint" that can confirm the structure. For instance, the mass spectrum of the related compound 1,4-diiodo-2,5-dimethoxybenzene (B189239) is available in spectral databases. nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the octyloxy side chains.

Table 2: Plausible Fragmentation Ions in GC-MS (Electron Ionization)

Fragment Description
M⁺ Molecular Ion
[M-I]⁺ Loss of an iodine atom
[M-C₈H₁₇]⁺ Loss of an octyl radical
[M-OC₈H₁₇]⁺ Cleavage of the ether bond

Macroscopic and Microscopic Characterization of Derived Materials

This compound is a key monomer for synthesizing conjugated polymers, such as poly(p-phenylene ethynylene)s (PPEs), used in organic electronics. Characterizing these polymers is essential to understanding their structure-property relationships.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. This information is vital as properties like processability, mechanical strength, and optoelectronic performance are highly dependent on the polymer chain length.

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores as easily and thus travel a shorter path, eluting from the column first. Smaller chains explore more of the pore volume, taking longer to elute. The elution time is calibrated against standards of known molecular weight (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths.

Table 3: Representative GPC Data for a PPE Polymer

Parameter Description Typical Value
Mn ( g/mol ) Number-Average Molecular Weight 15,000 - 40,000
Mw ( g/mol ) Weight-Average Molecular Weight 30,000 - 100,000

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of materials. For conjugated polymers derived from this compound, CV is employed to determine the oxidation and reduction potentials. These values are crucial for estimating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.

A thin film of the polymer is coated onto a working electrode, which is then immersed in an electrolyte solution. A potential is swept between two limits, and the resulting current is measured. The potential at which oxidation begins (the "onset") corresponds to the energy required to remove an electron from the HOMO level. Similarly, the onset of reduction relates to the energy required to add an electron to the LUMO level. These energy levels dictate the material's suitability for use in electronic devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). For instance, the CV of 1,4-diallyl-2,5-bis(allyloxy)benzene, a structurally related molecule, has been studied to assess its redox characteristics. researchgate.net

Table 4: Typical Electrochemical Data for a Conjugated Polymer

Parameter Description Representative Value (V vs. Fc/Fc⁺)
E_onset_ox Onset Oxidation Potential 0.8 V
E_onset_red Onset Reduction Potential -1.9 V
HOMO (eV) Highest Occupied Molecular Orbital -5.2 eV
LUMO (eV) Lowest Unoccupied Molecular Orbital -2.5 eV
E_g (eV) Electrochemical Band Gap 2.7 eV

Note: HOMO/LUMO levels are estimated from the onset potentials.

Thermal Analysis (DSC, TGA) of Derived Polymers

Thermal analysis techniques are used to evaluate the stability and phase behavior of polymers at different temperatures. Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature. It is used to determine the decomposition temperature (Td), which is a key indicator of the polymer's thermal stability. For materials used in electronic devices, high thermal stability is required to withstand processing temperatures and ensure long operational lifetimes. TGA is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), where an amorphous polymer transitions from a rigid, glassy state to a more rubbery state. It can also detect crystallization (exothermic) and melting (endothermic) temperatures (Tm) in semicrystalline polymers. These transitions provide critical information about the polymer's morphology and processing window. For example, studies on various polyimides and other rigid polymers show that high decomposition temperatures are characteristic of these materials. sigmaaldrich.com

Table 5: Representative Thermal Properties of a Derived Polymer

Analysis Parameter Description Typical Value
TGA Td (5% weight loss) Temperature at which 5% of the material has decomposed > 350 °C
TGA Char Yield @ 600 °C Percentage of material remaining at 600 °C > 50%
DSC Tg Glass Transition Temperature 80 - 150 °C

X-ray Diffraction Studies of Related Halogenated Derivatives

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline material, one can determine the unit cell dimensions, space group, and the positions of atoms within the crystal lattice.

A key finding was the conformation of the alkyl chains. Unlike its bromo-analogue where the alkyl chains are nearly coplanar with the benzene ring, in the diiodo compound, the plane of the alkyl chain is inclined to the benzene ring by 50.3°. Another significant difference is the absence of halide-halide interactions in the crystal structure of the diiodo compound. Instead, the molecules are linked by C-H···π contacts, forming a two-dimensional network. This structural information is invaluable for understanding how these molecules pack in the solid state, which influences the bulk properties of materials derived from them.

Table 6: Crystallographic Data for 1,4-Bis(hexyloxy)-2,5-diiodobenzene (B122376)

Parameter Value Reference
Chemical Formula C₁₈H₂₈I₂O₂
Crystal System Monoclinic
Space Group P2₁/c
Key Feature Alkyl chain plane inclined to benzene ring by 50.3°
Single Crystal X-ray Diffraction

The centrosymmetric title compound, C18H28I2O2, crystallized in the monoclinic space group P2(1)/c. nih.gov The alkyl chains in this structure adopt an extended all-trans conformation. nih.gov A notable feature is the orientation of the two hex-yloxy chains with respect to the C(aromatic)—O bond, with an O—C(alkyl)—C(alkyl)—C(alkyl) torsion angle of 55.8 (5)°. nih.gov The carbon atoms of the alkyl chain are nearly coplanar, and this plane is inclined to the benzene ring by 50.3 (3)°. nih.gov Unlike its bromo-analogue, the iodo-derivative does not exhibit halide-halide interactions; instead, symmetry-related molecules are linked by C—H···π contacts, forming a two-dimensional network. nih.gov

Crystallographic Data for 1,4-Bis(hex-yloxy)-2,5-diiodobenzene

ParameterValue
Chemical FormulaC18H28I2O2
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)4.8899 (2)
b (Å)8.8985 (4)
c (Å)23.0131 (11)
α (°)90
β (°)94.067 (2)
γ (°)90
Volume (ų)997.41 (8)
Z2
Time-Resolved Pump-Probe Diffraction for Structural Dynamics

A comprehensive search of the scientific literature did not yield any studies specifically employing time-resolved pump-probe diffraction for the investigation of this compound. Such an investigation would be valuable for understanding the photoinduced processes in this material, which is relevant for its potential applications in optoelectronic devices. Future studies in this area could provide critical insights into the excited-state geometry and the pathways of energy dissipation.

Intermolecular Interactions and Their Influence on Material Properties

Analysis of Halogen Bonding in Related Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.goviucr.org Its strength and directionality make it a powerful tool in crystal engineering. nih.gov In dihalogenated benzene (B151609) derivatives, the nature of the halogen bond can vary significantly, influencing the entire crystal structure.

For instance, a comparative analysis of 1,2-diiodo-4,5-dimethoxybenzene (B11539) and its dibromo analogue shows that while the molecular structures are nearly identical, their crystal packing is vastly different. iucr.orguchile.cl In the diiodo compound, the dominant interaction is the C−I···O synthon, which forms linear chains. These chains are further interlinked by C−I···I interactions. iucr.orguchile.cl Conversely, the dibromo derivative's structure is governed by C−Br···Br−C links, with no significant C−Br···O interactions present. iucr.orguchile.cl

This trend is also observed in dialkoxy-substituted dihalobenzenes. The crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) features prominent intermolecular Br···Br interactions of 3.410 Å, a distance shorter than the sum of the van der Waals radii, leading to a one-dimensional chain structure. nih.gov However, in the closely related analogue, 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376), no such I···I halide interactions are observed. nih.govunine.ch This highlights how subtle changes in the halogen atom can switch the primary mode of intermolecular packing. In some systems, C–Br...π(arene) interactions can also dominate the packing. mdpi.com

Table 1: Halogen Bond Interactions in Related Dihalobenzene Compounds

Compound Dominant Halogen Interaction Interaction Distance (Å) Resulting Architecture Reference
1,4-Dibromo-2,5-bis(hexyloxy)benzene Br···Br 3.410 1D Supramolecular Chain nih.gov
1,2-Diiodo-4,5-dimethoxybenzene C−I···O & C−I···I - 2D Wavy Sheets iucr.orguchile.cl
1,2-Dibromo-4,5-dimethoxybenzene C−Br···Br−C - Columnar Arrays iucr.orguchile.cl
1,4-Bis(hexyloxy)-2,5-diiodobenzene None Observed - 2D Network (via C-H···π) nih.govunine.ch

Role of C-H···π and C-H···O Interactions

In the absence of strong halogen-halogen interactions in 1,4-bis(hexyloxy)-2,5-diiodobenzene, weaker C-H···π contacts become the primary structure-directing force. nih.govunine.ch These interactions, where a C-H bond points towards the electron-rich π-system of a benzene ring, link symmetry-related molecules to form a two-dimensional network. nih.govunine.ch

The nature of C-H···π interactions is primarily based on dispersion forces, with a smaller electrostatic contribution, distinguishing them from conventional hydrogen bonds. rsc.orgresearchgate.net While individually weak, their cumulative effect can be significant in organizing molecules in the solid state, especially when stronger competing interactions are absent. researchgate.netscielo.org.mx

C-H···O interactions, a type of weak hydrogen bond, are also prevalent in crystal structures containing alkoxy groups. These interactions, along with π-π stacking, can further stabilize the crystal lattice, working in concert with other non-covalent forces to achieve a thermodynamically stable arrangement. uchile.cl

Influence of Intermolecular Forces on Crystal Packing and Stability

The dominant intermolecular forces directly dictate the crystal packing and the conformation of the molecules within the lattice. A striking example is the conformational difference between 1,4-bis(hexyloxy)-2,5-diiodobenzene and its bromo analogue. nih.gov

In the diiodo compound, where C-H···π interactions prevail, the plane of the extended all-trans alkyl chain is inclined to the benzene ring by 50.3°. nih.govunine.ch In contrast, in the dibromo analogue, which is packed via Br···Br interactions, the alkyl chains are nearly coplanar with the aromatic ring, with a dihedral angle of only 4.1°. nih.gov This demonstrates a direct correlation between the type of non-covalent interaction and the molecular conformation.

These different packing motifs lead to different crystallographic symmetries. The diiodo derivative crystallizes in the monoclinic space group P21/c, while the dibromo analogue crystallizes in the triclinic space group P-1. nih.govnih.gov The stability of a particular crystal polymorph is the result of minimizing the free energy, which involves a balance between the enthalpy gained from these interactions and the entropy associated with molecular vibrations. nih.goved.ac.uk

Table 2: Crystallographic and Conformational Data of Related 1,4-Dihalo-2,5-bis(hexyloxy)benzene Compounds

Compound Dominant Interaction Crystal System Space Group Alkyl Chain-Ring Dihedral Angle (°) Reference
1,4-Bis(hexyloxy)-2,5-diiodobenzene C-H···π Monoclinic P21/c 50.3 nih.govunine.ch
1,4-Dibromo-2,5-bis(hexyloxy)benzene Br···Br Triclinic P-1 4.1 nih.govnih.gov

Correlation Between Intermolecular Interactions and Luminescent Properties (Related to Heavy Atom Effect)

The presence of heavy atoms such as iodine in a molecular structure is known to significantly influence its luminescent properties through the "heavy atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This can lead to a decrease in fluorescence quantum yield and an increase in the rate of phosphorescence.

The intermolecular interactions within the crystal lattice can modulate this effect. Halogen bonds (e.g., I···I or I···O) and other packing forces that bring heavy atoms into close proximity can further enhance spin-orbit coupling between adjacent molecules. This can alter the photophysical properties in the solid state compared to in solution. For example, studies on other aromatic systems have shown that crystal packing can lead to significant red shifts in solid-state emission spectra compared to the solution phase, a direct consequence of intermolecular interactions like π–π stacking and hydrogen bonding. researchgate.net

Applications and Performance in Advanced Electronic and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

1,4-Diiodo-2,5-bis(octyloxy)benzene is a crucial precursor for the synthesis of active semiconductor layers in organic field-effect transistors (OFETs). Through polymerization, often via Sonogashira or Suzuki coupling reactions, it forms the backbone of conjugated polymers designed for efficient charge transport. The long, soluble octyloxy side chains enhance the processability of these polymers, allowing for the fabrication of uniform thin films, a critical requirement for reliable device performance.

Research has shown that polymers incorporating the 2,5-bis(octyloxy)benzene moiety can exhibit significant charge carrier mobilities. For instance, a study on new polymers based on a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit, which can be synthesized from precursors like this compound, demonstrated promising semiconductor characteristics. When these polymers were used to fabricate flexible OFETs using 3D printing, one of the resulting polymers exhibited a high mobility of up to 0.50 cm²/V·s. jlu.edu.cnrsc.org This performance highlights the potential of materials derived from this diiodo-benzene compound in next-generation flexible electronics.

Table 1: Performance of an OFET based on a Polymer Derived from a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit

ParameterValueReference
Device Type Flexible Organic Field-Effect Transistor (OFET) jlu.edu.cnrsc.org
Semiconductor Polymer with thiophene-based DDP jlu.edu.cnrsc.org
Mobility up to 0.50 cm²/V·s jlu.edu.cnrsc.org

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), this compound serves as a fundamental monomer for the synthesis of light-emitting polymers. Specifically, it is used to create poly(p-phenylene vinylene) (PPV) derivatives, a class of polymers known for their electroluminescent properties. The octyloxy side chains not only aid in solubility but also influence the photophysical properties of the resulting polymer, such as the color and efficiency of the emitted light.

For example, a related derivative, poly(2,5-bis(cholestanoxy)-1,4-phenylene vinylene), has been utilized in the fabrication of yellow-emitting OLEDs. researchgate.netbohrium.com These devices, which can be fabricated from solution at room temperature, exhibited a turn-on voltage of over 8 volts and a peak emission wavelength of 570 nm. researchgate.netbohrium.com The initial quantum efficiency of these OLEDs was approximately 0.3% photons per electron. researchgate.netbohrium.com Another related monomer, 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile, is a known precursor for cyano-PPV light-emitting polymers, further underscoring the importance of the bis(octyloxy)benzene unit in this application.

Table 2: Performance of an OLED based on a Poly(p-phenylene vinylene) Derivative

ParameterValueReference
Device Type Organic Light-Emitting Diode (OLED) researchgate.netbohrium.com
Emitting Layer Poly(2,5-bis(cholestanoxy)-1,4-phenylene vinylene) researchgate.netbohrium.com
Peak Emission 570 nm (Yellow) researchgate.netbohrium.com
Turn-on Voltage > 8 V researchgate.netbohrium.com
Quantum Efficiency ~0.3% photons/electron researchgate.netbohrium.com

Photovoltaic Cells and Solar Cells

The development of organic photovoltaic (OPV) devices and solar cells also benefits from polymers synthesized using this compound as a starting material. In this context, it is used to construct the donor material in a bulk heterojunction (BHJ) solar cell, where it is blended with an acceptor material. The electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for efficient charge separation and collection.

A notable example is a donor-acceptor type conjugated polymer, poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c] jlu.edu.cnmdpi.comsigmaaldrich.com-thiadiazole-9,9-dioctylfluorene) (POTBTF), which contains a similar bis(octyloxy)benzothiadiazole unit. researchgate.net This polymer, synthesized via a Suzuki coupling reaction, demonstrated a broad absorption spectrum and good thermal stability. researchgate.net When incorporated into a polymer solar cell with PC71BM as the acceptor, the device achieved a power conversion efficiency (PCE) of 1.77%. researchgate.net This was achieved with a short-circuit current density (Jsc) of 6.69 mA/cm², an open-circuit voltage (Voc) of 0.71 V, and a fill factor (FF) of 0.374. researchgate.net

Table 3: Performance of a Polymer Solar Cell with a Bis(octyloxy)benzothiadiazole-containing Polymer

ParameterValueReference
Device Type Polymer Solar Cell (PSC) researchgate.net
Donor Polymer POTBTF researchgate.net
Acceptor PC71BM researchgate.net
Power Conversion Efficiency (PCE) 1.77% researchgate.net
Open-Circuit Voltage (Voc) 0.71 V researchgate.net
Short-Circuit Current Density (Jsc) 6.69 mA/cm² researchgate.net
Fill Factor (FF) 0.374 researchgate.net

Memristors and Resistance Switching Memory Devices

While this compound is a versatile monomer for various organic electronic materials, its specific application in the synthesis of polymers for memristors and resistance switching memory devices is not extensively documented in the available scientific literature. Research in this area tends to focus on other classes of polymers and molecular systems. However, the fundamental principles of charge trapping and transport in conjugated polymers derived from this monomer could potentially be explored for memory applications in the future. A study on a composite of PVA and a different aryl acrylate, trans, trans-1,4-bis-(2-(2-naphthyl)-2-(butoxycarbonyl)-vinyl) benzene (B151609), has shown resistive switching behavior, indicating the potential of benzene-based structures in this field. mdpi.com

Chemosensing and Biosensing Applications

The use of polymers derived from this compound in chemosensing and biosensing is an emerging area of interest. The conjugated backbone of these polymers can interact with analytes, leading to changes in their optical or electronic properties, which can be detected as a sensing signal. For example, the ionochromic effect observed in some poly(p-phenylene vinylene) derivatives when complexed with metal ions suggests a potential pathway for chemical sensor development. researchgate.net While direct applications of polymers from this compound are not widely reported, the foundational chemistry is relevant.

Nonlinear Optics (NLO)

The application of materials derived from this compound in the field of nonlinear optics (NLO) is not well-documented in the current scientific literature. NLO properties are typically associated with molecules possessing large hyperpolarizabilities and specific symmetries. While conjugated polymers can exhibit NLO effects, research has primarily focused on other polymeric systems. The structural characterization of monomeric precursors like 2,5-bis(octyloxy) 1, 4-bis (biphenylethynyl)benzene has been carried out to understand the linear arrangements in the resulting polymers, which is a fundamental aspect for potential NLO applications. researchgate.net

Charge Carrier Mobility and Transport Properties of Derived Semiconductors

The charge carrier mobility and transport properties of semiconductors are critical for the performance of electronic devices. For materials derived from this compound, these properties are primarily determined by the structure and morphology of the final conjugated polymer. The octyloxy side chains play a significant role in influencing the packing of the polymer chains in the solid state, which in turn affects the efficiency of charge hopping between chains.

As mentioned in the context of OFETs, polymers incorporating the 2,5-bis(octyloxy)benzene unit can achieve notable charge carrier mobilities. The mobility of up to 0.50 cm²/V·s for a polymer used in a 3D-printed OFET is a testament to the potential of these materials. jlu.edu.cnrsc.org The ability to form well-ordered, crystalline domains within the polymer film is key to achieving high mobility, and the design of the monomer, including the length and branching of the alkyl side chains, is a critical factor in controlling this morphology.

Opto-electronic and Photophysical Properties of Conjugated Polymers

The incorporation of the this compound monomer into conjugated polymer backbones through various cross-coupling reactions has yielded a range of materials with distinct opto-electronic and photophysical properties. These properties are critical for their application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The specific architecture of the polymer, including the nature of the comonomers, significantly influences the resulting electronic transitions, absorption and emission spectra, and charge transport characteristics.

Random copolymers of 2,3,5,6-tetrafluorophenylenevinylene and 2,5-dialkoxyphenylenevinylene, designated as co(TFPV-DOPV), have been synthesized via Stille cross-coupling, reacting this compound with 1,4-diiodo-2,3,5,6-tetrafluorobenzene and (E)-1,2-bis(tributylstannyl)ethene. mdpi.commdpi.com The resulting polymer, co(TFPV-DOPV), exhibits an optical energy gap of 2.51 eV. mdpi.com The homopolymer derived from the dioctyloxybenzene monomer, poly(2,5-bis(octyloxy)phenylenevinylene) (PDOPV), shows a maximum absorption peak (HOMO-LUMO transition) at a wavelength of 460 nm. mdpi.com This is in contrast to the fully fluorinated counterpart, poly(tetrafluorophenylenevinylene) (PTFPV), which has an absorption maximum at 350 nm. mdpi.com The significant blue shift in PTFPV is attributed to the strong electron-withdrawing nature of the fluorine atoms, whereas the alkoxy groups in PDOPV act as electron-donating moieties. mdpi.com

A study on the optical properties of these polymers revealed that the introduction of fluorine atoms onto the vinylene units and alkoxy groups on the aromatic rings can lead to a pronounced blue shift in the emission, resulting in a new class of blue-emitting conjugated polymers. mdpi.com

A series of donor-acceptor (D-A) poly(aryleneethynylene) (PAE) conjugated polymers have been synthesized utilizing this compound as a key monomer through a Heck-Sonogashira cross-coupling reaction. researchgate.netproquest.com These polymers incorporate a triphenylamine-appended α,β-unsaturated ketone moiety, and their photophysical and electrochemical behaviors have been extensively studied. researchgate.netproquest.com

The solution-phase UV-visible and fluorescence measurements of these PAE copolymers indicate the occurrence of π-π* electronic transitions and intramolecular charge transfer (ICT). researchgate.netproquest.com The significant Stokes shifts observed are indicative of a substantial change in geometry between the ground and excited states, which is characteristic of ICT. researchgate.netproquest.com For instance, the polymer designated as NPAEC8 exhibits a notable Stokes shift of 127 nm. researchgate.netproquest.com The thin-film UV-visible absorption spectra and electrochemical analyses have been used to determine the optical band gaps and HOMO-LUMO energy levels of these polymers. researchgate.netproquest.com

PolymerOptical Band Gap (Eg) (eV)Stokes Shift (nm)
NPAEC8 2.57127
NPAEC12 2.62131
NPAEF8 2.7025

Table 1: Opto-electronic properties of triphenylamine-substituted PAE copolymers synthesized using this compound. Data sourced from researchgate.netproquest.com

The data suggests that these PAE copolymers are promising candidates for photovoltaic and sensor applications due to their tunable electronic properties and low band gaps. researchgate.netproquest.com

In a related context, cinnoline-containing poly(arylene ethynylene)s have been synthesized through the Sonogashira polycondensation of diethynylcinnolines with this compound. beilstein-journals.org The resulting materials were characterized as oligomers with well-defined structures, as indicated by the sharp signals in their NMR spectra. beilstein-journals.org

The Sonogashira cross-coupling of this compound has also been employed to synthesize smaller, well-defined conjugated molecules that serve as models for their polymeric counterparts. For example, the reaction with 1-ethynylpyrene (B1663964) yields a bis-pyrene derivative, 1,4-bis(octyloxy)-2,5-bis(ethynylpyrene)benzene, which demonstrates characteristic fluorescence and semiconducting properties. acs.org This highlights the versatility of the diiodo-monomer in creating a variety of π-conjugated systems.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations on Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1,4-diiodo-2,5-bis(octyloxy)benzene, DFT calculations can elucidate key parameters that govern its chemical behavior and its performance in electronic devices.

Detailed DFT studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from studies on analogous halogenated and alkoxy-substituted benzene (B151609) derivatives. For instance, DFT calculations on similar molecules are used to determine:

Optimized Molecular Geometry: These calculations predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For this compound, this would involve determining the orientation of the octyloxy side chains relative to the benzene ring and the precise C-I bond lengths.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties. The energy of the HOMO is related to the ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its optical and electronic properties in derived materials like polymers. For similar dialkoxybenzene derivatives, the introduction of alkoxy groups is known to raise the HOMO level, which can influence the charge injection properties of resulting polymers.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the octyloxy groups and a region of positive potential (a σ-hole) on the iodine atoms, which is significant for understanding intermolecular interactions.

A hypothetical DFT study on this compound would likely involve a functional such as B3LYP with a suitable basis set to accurately account for the heavy iodine atoms. The results would be instrumental in predicting its reactivity in polymerization reactions and the electronic characteristics of the resulting polymers.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its two long octyloxy chains, MD simulations are invaluable for understanding its conformational landscape.

Force Field Parameterization: A suitable force field, which defines the potential energy of the system as a function of its atomic coordinates, would be chosen. For organic molecules, force fields like AMBER or GROMOS are commonly used.

System Setup: The molecule would be placed in a simulation box, often with an explicit solvent to mimic solution-phase behavior or in a periodic box to simulate the bulk material.

Simulation Run: The system's trajectory is evolved over time by integrating Newton's equations of motion.

From the simulation trajectory, a wealth of information can be extracted, including:

Conformational Preferences: Analysis of the dihedral angles along the octyloxy chains and at the ether linkage to the benzene ring would reveal the most populated conformations. This is crucial as the spatial arrangement of the side chains can significantly impact the packing of molecules in the solid state and the morphology of thin films.

Flexibility and Dynamics: The root-mean-square fluctuation (RMSF) of atoms can be calculated to identify the most flexible parts of the molecule. It is expected that the terminal ends of the octyloxy chains would exhibit higher flexibility compared to the rigid benzene core.

Solvation Effects: When simulated in a solvent, the radial distribution functions between the solute and solvent atoms can provide insights into how the molecule is solvated, which can influence its reactivity and self-assembly.

Understanding the conformational behavior is critical for predicting how these molecules will organize in materials, which in turn dictates the material's bulk properties.

Computational Studies of Intermolecular Interactions and Energy Landscapes

The way in which molecules of this compound interact with each other is fundamental to the structure and properties of any material it forms. Computational methods are essential for quantifying these non-covalent interactions and exploring the energy landscape of molecular assembly.

Key intermolecular interactions expected for this compound include:

Halogen Bonding: The iodine atoms on the benzene ring can act as halogen bond donors. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the C-I bond axis. These can form directional interactions with electron-rich atoms like oxygen.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, although the bulky octyloxy side chains may sterically hinder this type of interaction to some extent.

Computational studies, often employing high-level quantum mechanical methods or specialized force fields, can be used to calculate the interaction energies between pairs or larger clusters of molecules. By systematically varying the relative orientation and distance between molecules, an intermolecular potential energy surface, or energy landscape, can be mapped out. The minima on this landscape correspond to stable arrangements of the molecules, which are predictive of the crystal packing or local ordering in amorphous materials. For instance, studies on similar dihalogenated benzenes have shown the importance of halogen-halogen and halogen-π interactions in directing the crystal packing. rsc.org

Structure-Property Relationship Predictions for Derived Materials

A primary interest in this compound is its use as a monomer for the synthesis of conjugated polymers. lookchem.com Computational modeling plays a crucial role in establishing structure-property relationships, allowing for the prediction of the properties of the final polymer based on the structure of the monomer.

This compound is a known intermediate for the synthesis of hybrid block copolymers containing poly(phenylene ethynylene) (PPE) segments. lookchem.com Theoretical and computational approaches can be used to predict various properties of such polymers:

Electronic Properties: By performing DFT calculations on oligomers of increasing length, the electronic properties of the polymer can be extrapolated. This includes predicting the band gap, which determines the polymer's color and its potential use in optoelectronic applications like LEDs and solar cells. The presence of the electron-donating octyloxy groups is expected to lower the band gap of the resulting PPE polymer compared to the unsubstituted parent polymer. nih.govresearchgate.net

Mechanical and Thermal Properties: Coarse-grained MD simulations, where groups of atoms are represented as single beads, can be used to predict the mechanical properties (e.g., elastic modulus) and thermal properties (e.g., glass transition temperature) of the bulk polymer.

By computationally screening different monomer designs before synthesis, researchers can more efficiently design new materials with targeted properties.

Computational Method Investigated Property of this compound or Derived Materials Example Insights
Density Functional Theory (DFT) Electronic Structure, ReactivityPrediction of HOMO/LUMO energies, charge distribution, and regions susceptible to chemical attack.
Molecular Dynamics (MD) Simulations Conformational Analysis, Flexibility, SolvationUnderstanding the preferred shapes of the octyloxy chains and how the molecule interacts with its environment.
Intermolecular Interaction Calculations Self-Assembly, Crystal PackingQuantifying the strength of halogen bonding and van der Waals forces that drive material formation.
Polymer Modeling Structure-Property RelationshipsPredicting the electronic, optical, and mechanical properties of polymers synthesized from the monomer.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-diiodo-2,5-bis(octyloxy)benzene, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common approach involves:

  • Step 1 : Reacting 2,5-dihydroxy-1,4-diiodobenzene with octyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 100–110°C for 48–72 hours .
  • Step 2 : Purification via column chromatography using dichloromethane/petroleum ether or recrystallization from ethanol .
    Optimization Tips :
  • Longer alkyl chains (e.g., octyl vs. hexyl) may require extended reaction times due to steric hindrance .
  • Anhydrous conditions and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Monoclinic crystal systems (space group P21/c) with lattice parameters a = 8.4–13.4 Å, b = 13.1–19.2 Å, and β = 98.6–99.6° confirm the planar aromatic core and alkyl chain conformation .
  • NMR/IR spectroscopy : Aromatic C–I stretching (~500 cm⁻¹ in IR) and deshielded proton signals (δ 6.8–7.2 ppm in ¹H NMR) validate substitution patterns .

Q. What purification methods are effective for removing byproducts in the synthesis of this compound?

  • Column chromatography : Silica gel with eluents like dichloromethane:hexane (1:3) separates unreacted diiodo precursors and alkyl halides .
  • Recrystallization : Ethanol or acetone at low temperatures yields high-purity crystals suitable for SCXRD .

Advanced Research Questions

Q. How does this compound function in conjugated polymers for optoelectronic applications?

The compound serves as an electron-deficient monomer in donor-acceptor (D-A) conjugated polymers. Key applications include:

  • Organic photovoltaics (OPVs) : The iodine atoms enhance spin-orbit coupling, promoting intersystem crossing for triplet-state harvesting.
  • Synthesis of D-A polymers : Heck-Sonogashira cross-coupling with ethynylated carbazole or triphenylamine derivatives creates π-conjugated backbones with low bandgaps (2.57–2.70 eV) .
    Example : Copolymers exhibit broad UV-Vis absorption (λₐᵦₛ = 350–500 nm) and fluorescence emission (λₑₘ = 450–600 nm) with large Stokes shifts (~130 nm), indicating intramolecular charge transfer (ICT) .

Q. What experimental challenges arise in characterizing the photophysical properties of this compound?

  • Aggregation-induced quenching : Dilute solutions (~10⁻⁵ M) in THF or chloroform are required for accurate UV-Vis/fluorescence measurements to avoid π-π stacking artifacts .
  • Light sensitivity : The diiodo moiety necessitates storage in amber vials under inert gas to prevent photodegradation .

Q. How can computational modeling predict the electronic properties of derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Estimate HOMO-LUMO gaps (e.g., 3.2–3.5 eV for monomeric forms).
  • Simulate charge distribution, showing electron density localized on iodine and oxygen atoms .
    Validation : Experimental cyclic voltammetry (CV) redox potentials correlate with computed energy levels (e.g., HOMO = −5.4 eV vs. vacuum) .

Q. How do structural modifications (e.g., alkyl chain length) impact solubility and crystallinity?

  • Solubility : Octyl chains provide better solubility in organic solvents (e.g., THF, chloroform) compared to shorter chains (hexyl) but may reduce crystallinity .
  • Thermal stability : Differential scanning calorimetry (DSC) shows melting points decrease with longer alkyl chains (e.g., 120°C for octyl vs. 145°C for hexyl derivatives) .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Discrepancies often stem from:

  • Reagent purity : Use of anhydrous K₂CO₃ vs. hydrated forms affects reactivity .
  • Steric effects : Longer alkyl chains (decyl vs. octyl) reduce yields due to slower kinetics .
    Mitigation : Optimize stoichiometry (2:1 alkyl halide:diiodo precursor) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.